2-Methyl-6-(oxan-4-yloxy)pyrazine
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Overview
Description
2-Methyl-6-(oxan-4-yloxy)pyrazine is a chemical compound that belongs to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of this compound, which includes a pyrazine ring substituted with a methyl group and an oxan-4-yloxy group, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(oxan-4-yloxy)pyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrazine with oxan-4-yloxy chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(oxan-4-yloxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazine N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-yloxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
2-Methyl-6-(oxan-4-yloxy)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(oxan-4-yloxy)pyrazine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by interfering with cell signaling pathways and inducing apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-6-(oxan-4-yloxy)pyrazine can be compared with other similar compounds, such as:
2-Methylpyrazine: Lacks the oxan-4-yloxy group, resulting in different chemical properties and reactivity.
6-(Oxan-4-yloxy)pyrazine: Lacks the methyl group, which can influence its biological activity and applications.
2-Methyl-6-(methoxy)pyrazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-methyl-6-(oxan-4-yloxy)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-6-11-7-10(12-8)14-9-2-4-13-5-3-9/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTUUJXLHSFKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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